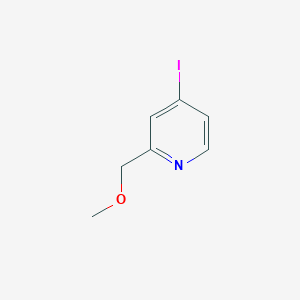

4-Iodo-2-(methoxymethyl)pyridine

Description

4-Iodo-2-(methoxymethyl)pyridine is a specialized organic compound characterized by a pyridine (B92270) ring substituted at the 4-position with an iodine atom and at the 2-position with a methoxymethyl ether group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the iodo group provides a reactive site for the introduction of various substituents, while the methoxymethyl ether serves as a protective group, allowing for selective chemical transformations.

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

4-iodo-2-(methoxymethyl)pyridine |

InChI |

InChI=1S/C7H8INO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |

InChI Key |

QIAYXORSZFMGRN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=CC(=C1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Iodo 2 Methoxymethyl Pyridine

Cross-Coupling Reactions at the C-4 Iodine Position

The iodine substituent at the C-4 position of 4-Iodo-2-(methoxymethyl)pyridine makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide. libretexts.org In the context of this compound, the iodine atom at the C-4 position readily participates in this reaction. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. whiterose.ac.uk

The pyridine (B92270) ring itself can be a challenging substrate in Suzuki-Miyaura couplings, often leading to lower yields, particularly with 2-substituted pyridines. rsc.org However, the reactivity of the halide plays a crucial role, with iodides being more reactive than bromides or chlorides. wikipedia.orglibretexts.org This inherent reactivity of the C-I bond in this compound makes it a suitable partner for a range of organoboron reagents, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-4 position. The reaction is compatible with a variety of functional groups and is widely used in the synthesis of complex molecules, including pharmaceuticals. dicp.ac.cn

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-2-(methoxymethyl)pyridine |

This table represents a generalized Suzuki-Miyaura reaction. Specific conditions may vary based on the nature of the arylboronic acid.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has become a vital tool in medicinal chemistry due to the prevalence of C-N bonds in pharmaceuticals. wikipedia.org The process involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. wikipedia.orgyoutube.com

For this compound, the C-4 iodine atom serves as the reactive site for this transformation. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of the Buchwald-Hartwig amination, as they facilitate the key steps of the catalytic cycle and improve reaction efficiency and scope. youtube.com The reaction can accommodate a wide range of primary and secondary amines, enabling the synthesis of a diverse array of 4-amino-2-(methoxymethyl)pyridine derivatives.

Table 2: Illustrative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | 4-(Amino)-2-(methoxymethyl)pyridine |

This table provides a general example of a Buchwald-Hartwig amination. The choice of ligand and base is critical and depends on the specific amine and aryl halide used.

Sonogashira Coupling and Other Palladium-Catalyzed Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions and its utility in synthesizing conjugated enynes and arylalkynes, which are important structural motifs in various fields. wikipedia.org The C-4 iodo group of this compound makes it a suitable substrate for Sonogashira coupling. The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

Beyond the Sonogashira reaction, the reactive C-I bond in this compound can participate in other palladium-catalyzed transformations such as the Heck, Kumada, and Negishi reactions, further expanding its synthetic utility. nih.gov These reactions allow for the introduction of a wide variety of functional groups at the C-4 position. nih.gov The choice of solvent can also play a crucial role in the outcome and efficiency of these cross-coupling reactions. whiterose.ac.ukrsc.org

Table 3: Example of a Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Palladium Catalyst | Copper Cocatalyst | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(Alkynyl)-2-(methoxymethyl)pyridine |

This table illustrates a typical Sonogashira coupling. Copper-free conditions have also been developed. nih.gov

Reactivity Profile in the Context of "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in chemical biology and materials science. medchemexpress.com The core principle of click chemistry is the use of highly energetic, yet stable, reactants that undergo a specific and irreversible transformation. nih.gov

While this compound itself is not a direct participant in the most common click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its derivatives can be readily functionalized to contain "click-active" groups. medchemexpress.com For instance, a Sonogashira coupling, as described previously, can be used to introduce a terminal alkyne at the C-4 position. This alkyne-functionalized pyridine can then participate in CuAAC reactions with azide-containing molecules. Alternatively, the iodine at the C-4 position could potentially be converted to an azide (B81097) group, which would then be reactive towards alkynes in click reactions. This functionalization capability allows for the integration of the this compound scaffold into larger biomolecules or materials through click chemistry linkages.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying halogenated pyridines. In these reactions, a nucleophile replaces a leaving group on the aromatic ring.

Regioselectivity of Nucleophilic Attack on Halogenated Pyridines

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C-2 and C-6) and para (C-4) to the nitrogen atom. stackexchange.comechemi.comyoutube.com The stability of the intermediate formed during the reaction, known as the Meisenheimer complex, dictates the regioselectivity. stackexchange.com

When a nucleophile attacks the C-2 or C-4 position of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.com This delocalization provides significant stabilization to the intermediate, thereby favoring attack at these positions. stackexchange.com Conversely, attack at the C-3 or C-5 position does not allow for this resonance stabilization, making these positions less reactive towards nucleophiles. stackexchange.com

In the case of this compound, the iodine atom is at the activated C-4 position. Therefore, it is expected to be susceptible to displacement by strong nucleophiles via an SNAr mechanism. The reaction proceeds through an addition-elimination pathway, where the nucleophile first adds to the carbon bearing the iodine, forming a tetrahedral intermediate, followed by the elimination of the iodide leaving group to restore aromaticity. youtube.com The presence of the electron-withdrawing nitrogen atom in the ring is crucial for activating the substrate towards this type of reaction. gcwgandhinagar.com

Influence of Nucleophile Nature (Hard vs. Soft) on Substitution Pathways

The substitution of the iodine atom at the C-4 position of the pyridine ring in this compound is highly dependent on the nature of the attacking nucleophile, a concept well-described by Hard and Soft Acids and Bases (HSAB) theory. The reactivity of 4-halopyridines in nucleophilic aromatic substitution (SNAr) can be modest at neutral pH. This is because the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is destabilized by the presence of the electronegative pyridine nitrogen atom. However, the electrophilicity of the pyridine ring can be significantly enhanced by protonation of the ring nitrogen, which stabilizes the intermediate and facilitates the substitution reaction. nih.gov

The substitution pathway and its rate-determining step are influenced by the electronic properties of the nucleophile. sci-hub.se This is evident when comparing the reactions of halopyridines with "soft" nucleophiles, like thiols, versus "hard" nucleophiles, such as alcohols. byu.edu

Soft Nucleophiles: In reactions with soft nucleophiles, such as sodium thiophenoxide (PhSNa), the reactivity of 2-halopyridines follows the order I > Br > Cl > F. sci-hub.se This trend indicates that the strength of the carbon-halogen bond is a critical factor, and the cleavage of this bond (the second step of the SNAr mechanism) is rate-determining. Soft nucleophiles have high-energy Highest Occupied Molecular Orbitals (HOMOs), leading to reactions that are predominantly orbitally-controlled rather than charge-controlled. reddit.com

Hard Nucleophiles: Conversely, when reacting with hard nucleophiles like benzyl (B1604629) alcohol, the reactivity order is inverted to F > Cl > Br > I. sci-hub.se In this case, the reaction is charge-controlled. The highly electronegative fluorine atom creates the most electrophilic (positive) carbon center at the point of substitution, attracting the charge-localized hard nucleophile. This suggests that the initial nucleophilic attack (the first step of the SNAr mechanism) is the rate-determining step. sci-hub.se

The following table summarizes the observed reactivity trends for halopyridines, which are directly applicable to the substitution at the C-4 position of this compound.

| Nucleophile Type | Example Nucleophile | Halogen Reactivity Order | Rate-Determining Step |

| Soft | PhSNa (Thiolate) | I > Br > Cl > F | Expulsion of Leaving Group |

| Hard | PhCH₂OH (Alcohol) | F > Cl > Br > I | Nucleophilic Attack |

Table based on findings from reference sci-hub.se.

Reactivity of the Methoxymethyl Group

The methoxymethyl group at the C-2 position is a key functional handle that offers diverse opportunities for molecular modification. Its reactivity is centered on the ether linkage and the methylene (B1212753) bridge.

The most fundamental transformation of the methoxymethyl group is the cleavage of the ether bond to unmask the corresponding alcohol, 2-(hydroxymethyl)-4-iodopyridine. This deprotection is a critical step in many synthetic sequences. Boron trihalides, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), are exceptionally effective reagents for cleaving aryl methyl ethers. rsc.orgnih.gov The reaction with BCl₃ is particularly useful for selective demethylation, even with sterically hindered ethers. rsc.org The process involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a halide on the methyl group, releasing the alcohol upon workup. While numerous methods exist for the cleavage of methoxymethyl (MOM) ethers, boron halides offer a robust and widely applicable strategy. researchgate.net

Oxidation: The methoxymethyl moiety itself is generally stable to oxidation. However, it can be transformed into a carbonyl group through a two-step process. First, the ether is cleaved to the primary alcohol, 2-(hydroxymethyl)-4-iodopyridine, as described previously. This alcohol can then be readily oxidized to the corresponding aldehyde, 4-iodo-2-formylpyridine. The Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex (SO₃•C₅H₅N) and dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like triethylamine, is a mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. wikipedia.org This method is advantageous as it operates at non-cryogenic temperatures. wikipedia.org

Reduction: The methoxymethyl group, being an ether, is generally resistant to reduction. Chemical reduction studies on pyridine derivatives typically focus on the saturation of the aromatic ring itself rather than the substituents. clockss.orgliv.ac.uk For example, samarium diiodide can reduce the pyridine ring to a piperidine, and various rhodium catalysts are effective for the transfer hydrogenation of pyridinium (B92312) salts to tetrahydropyridines or piperidines. clockss.orgliv.ac.uk Reduction of the methoxymethyl group would likely require harsh conditions leading to hydrogenolysis, a process not commonly reported for this specific substrate.

A powerful and versatile method for transforming the methoxymethyl group involves the use of boron trichloride (BCl₃) to mediate the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds at the methylene position. acs.orgnih.gov This reaction proceeds via an in situ dealkylation of the ether, where BCl₃ activates the ether linkage, making the methylene carbon susceptible to nucleophilic attack. acs.orgnih.govfigshare.comnih.govresearchgate.net

This methodology has been demonstrated effectively on related heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) benzylic ethers, and is applicable to this compound. acs.org The reaction shows broad substrate scope and tolerates various functional groups under mild conditions. nih.gov A diverse array of amines, thiols, and alcohols can be used as nucleophiles to generate a library of substituted pyridine derivatives. acs.org

The table below illustrates the potential products from the BCl₃-mediated reaction of this compound with various nucleophiles, based on analogous transformations. acs.org

| Nucleophile Class | Example Nucleophile | Product Structure |

| Nitrogen (C-N) | Piperidine | 4-Iodo-2-(piperidin-1-ylmethyl)pyridine |

| Morpholine | 4-((4-Iodo-pyridin-2-yl)methyl)morpholine | |

| Sulfur (C-S) | Thiophenol | 4-Iodo-2-((phenylthio)methyl)pyridine |

| Ethanethiol | 4-Iodo-2-((ethylthio)methyl)pyridine | |

| Oxygen (C-O) | Ethanol | 4-Iodo-2-(ethoxymethyl)pyridine |

| Propan-2-ol | 4-Iodo-2-(isopropoxymethyl)pyridine |

Table adapted from the methodology presented in references acs.orgnih.gov.

Cycloaddition and Annulation Reactions

The pyridine ring itself is generally a poor participant in standard Diels-Alder reactions due to its aromatic stability, which makes it reluctant to act as either a diene or a dienophile. acsgcipr.org Therefore, cycloaddition strategies involving this compound typically require either its transformation into a more reactive species or its use as a building block in a reaction that constructs a new ring onto the existing pyridine scaffold.

Two primary strategies are employed for using pyridine derivatives in Diels-Alder type reactions:

Inverse-Electron-Demand Diels-Alder Reaction: This is the more successful approach for forming a pyridine ring. acsgcipr.org It involves the reaction of an electron-rich dienophile with an electron-poor azadiene, such as a 1,2,4-triazine. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, typically extruding a small, stable molecule like nitrogen gas (N₂), to yield the aromatic pyridine ring. acsgcipr.orgacs.org In this context, this compound would not be a direct reactant but rather a target structure synthesized via this pathway.

Normal-Electron-Demand Diels-Alder Reaction: While thermal Diels-Alder reactions with pyridine-based dienophiles are rare and low-yielding, Lewis acid catalysis can dramatically improve their efficacy. rsc.org For this approach, the 2-(methoxymethyl) substituent would first need to be converted into a dienophilic group, such as a vinyl group (e.g., forming 4-iodo-2-vinylpyridine). This vinylpyridine can then act as a dienophile in a [4+2] cycloaddition with an unactivated diene, promoted by a Lewis acid like boron trifluoride etherate (BF₃•OEt₂). rsc.org This method provides access to complex cyclohexyl-appended pyridines with high regioselectivity. rsc.org

Formation of Fused Heterocyclic Systems (e.g., indoles, imidazopyridines, pyrrolopyridines)

The this compound core is a valuable building block for the synthesis of various fused heterocyclic systems. The iodine substituent serves as a handle for introducing new rings through intramolecular or intermolecular cyclization strategies, often catalyzed by transition metals like palladium or copper.

Indole (B1671886) Synthesis:

While direct examples of indole synthesis starting from this compound are not extensively documented in publicly available research, established methodologies for indole synthesis, such as the Larock indole synthesis, can be conceptually applied. The Larock reaction involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. In a hypothetical scenario, a derivative of this compound, such as an amino-substituted version, could undergo a similar palladium-catalyzed cyclization with an alkyne to furnish a pyrrolo[3,2-c]pyridine, an isomer of the indole-fused pyridines.

Imidazopyridine Synthesis:

The synthesis of imidazopyridines often involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent. nih.govorganic-chemistry.orgacs.orgrsc.org While direct synthesis from this compound is not explicitly detailed, its derivatives can be envisioned as key precursors. For instance, a transformation of the methoxymethyl group to an amino or carbonyl-containing group, followed by reaction with an appropriate partner, could lead to the formation of the imidazole (B134444) ring fused to the pyridine core.

Alternatively, palladium- or copper-catalyzed cross-coupling reactions can be employed. A plausible route involves the Buchwald-Hartwig amination of this compound with an aminoimidazole, or a subsequent intramolecular cyclization of a pre-functionalized intermediate.

A general approach for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone. While this compound itself is not a direct precursor in this classic route, its functionalization to a 2-aminopyridine derivative would enable its use in such synthetic strategies.

Table 1: Plausible Conditions for Palladium-Catalyzed Imidazopyridine Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, DavePhos, SPhos |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-120 °C |

Pyrrolopyridine Synthesis:

The synthesis of pyrrolopyridines, also known as azaindoles, can be achieved through various strategies, including intramolecular C-H activation and cyclization of appropriately substituted pyridine derivatives. researchgate.netjuniperpublishers.combeilstein-journals.orgnih.gov For this compound, a potential pathway could involve a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group, followed by an intramolecular cyclization.

For instance, coupling with an N-propargylamine could lead to an intermediate that, upon activation, undergoes cyclization to form a pyrrolo[1,2-a]pyridine derivative.

Table 2: Representative Conditions for Copper-Catalyzed Pyrrolopyridine Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | CuI, Cu(OAc)₂ |

| Ligand | Phenanthroline, DMEDA |

| Base | K₃PO₄, K₂CO₃ |

| Solvent | DMSO, DMF |

| Temperature | 100-140 °C |

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically for transformations involving this compound are not widely available in the scientific literature. However, the mechanisms of the underlying fundamental reactions, such as palladium- and copper-catalyzed cross-couplings, are well-established and can be extrapolated to this specific substrate. chemistryjournals.netnih.gov

Palladium-Catalyzed Reactions:

In palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, the general mechanism involves a catalytic cycle that includes:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki) or Alkyne Coordination/Insertion (for Sonogashira): The coupling partner is introduced to the palladium center.

Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.

The methoxymethyl group at the 2-position is not expected to directly participate in the standard cross-coupling mechanisms but could exert electronic or steric effects on the reactivity of the pyridine ring.

Intramolecular C-H Activation:

In the context of forming fused systems via intramolecular C-H activation, a plausible mechanism would involve the initial coordination of the palladium catalyst to the pyridine nitrogen or the methoxymethyl oxygen. This would be followed by a concerted metalation-deprotonation (CMD) or an oxidative addition pathway to activate a C-H bond on a tethered group, leading to a palladacycle intermediate. Subsequent reductive elimination would then form the new fused ring.

Copper-Catalyzed Reactions:

For copper-catalyzed N-arylation reactions (Ullmann condensation), the mechanism is thought to proceed through either a Cu(I)/Cu(III) catalytic cycle or a radical pathway, depending on the specific reaction conditions and ligands employed. In a typical cycle, the copper catalyst would coordinate to the nitrogen nucleophile, followed by oxidative addition of the this compound and subsequent reductive elimination.

The lack of specific experimental and computational studies on this compound transformations highlights an area for potential future research to elucidate the precise role of the methoxymethyl substituent and to optimize conditions for the synthesis of novel fused heterocyclic compounds.

Applications of 4 Iodo 2 Methoxymethyl Pyridine As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The ability to participate in predictable and high-yielding coupling reactions has established 4-Iodo-2-(methoxymethyl)pyridine as a fundamental component in the synthetic chemist's toolbox for constructing complex molecular frameworks.

The pyridine (B92270) ring is a ubiquitous feature in many biologically active compounds and pharmaceuticals. This compound serves as a key precursor for the synthesis of various pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs). The ability to introduce diverse functionalities at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. While specific examples directly citing this compound are not broadly available in public literature, the synthesis of pyridine-containing bioactive molecules often relies on halogenated pyridine intermediates for diversification.

Natural products often possess complex and unique molecular architectures that provide inspiration for the design of new therapeutic agents. While direct evidence of the use of this compound in the total synthesis of a specific natural product is not readily found in the literature, the pyridine motif is present in numerous alkaloids and other natural compounds. The strategic functionalization offered by this iodinated pyridine makes it a plausible and valuable, though perhaps underexplored, intermediate for the synthesis of such complex targets. The principles of convergent synthesis, where complex molecules are assembled from smaller, functionalized fragments, would greatly benefit from the use of such a versatile building block.

Fused heterocyclic systems, particularly those containing the pyrrolo[2,3-b]pyridine (7-azaindole) core, are of significant interest due to their prevalence in biologically active compounds, including kinase inhibitors. The synthesis of these scaffolds often involves the annulation of a pyrrole (B145914) ring onto a functionalized pyridine. This compound is an ideal starting material for such transformations. The iodine atom can be utilized in coupling reactions to introduce a nitrogen-containing substituent, which can then undergo intramolecular cyclization to form the desired pyrrolo[2,3-b]pyridine ring system. This approach provides a flexible route to a wide range of substituted 7-azaindole (B17877) derivatives with potential applications in medicinal chemistry.

| Product Class | Synthetic Utility | Potential Applications |

| Bioactive Molecules | Introduction of diverse functionalities via cross-coupling. | Drug Discovery, Medicinal Chemistry |

| Pharmaceutical Intermediates | Core scaffold for API synthesis. | Pharmaceutical Manufacturing |

| Fused Heterocycles | Precursor for annulation reactions to form polycyclic systems. | Development of Kinase Inhibitors |

Precursor for Advanced Chemical Materials

Beyond the life sciences, the reactivity of this compound lends itself to the creation of novel materials with tailored properties.

The pyridine ring is a key component in a significant number of modern agrochemicals, including herbicides, fungicides, and insecticides. The development of new and effective crop protection agents often relies on the synthesis and screening of large libraries of compounds. The versatility of this compound in undergoing various chemical transformations makes it a valuable intermediate for the generation of diverse pyridine-based structures for agrochemical research. The ability to fine-tune the substituents on the pyridine ring can lead to the discovery of compounds with improved efficacy, selectivity, and environmental profiles.

Polyfunctional pyridine derivatives are of interest in material science for their potential applications in areas such as organic electronics, coordination polymers, and functional dyes. The electronic properties of the pyridine ring, combined with the ability to introduce various substituents through the iodo-functionality, allow for the design of molecules with specific optical and electronic characteristics. For instance, the incorporation of chromophores or other functional groups via cross-coupling reactions can lead to the development of new materials for organic light-emitting diodes (OLEDs) or sensors. While specific research detailing the use of this compound in this area is limited, the fundamental reactivity of the molecule suggests its potential as a precursor to such advanced materials.

| Application Area | Synthetic Role of this compound | Resulting Products |

| Agrochemicals | Building block for creating diverse libraries of pyridine-based compounds. | Novel Herbicides, Fungicides, Insecticides |

| Material Science | Precursor for the synthesis of pyridine derivatives with tailored optoelectronic properties. | Organic Electronics, Functional Dyes, Coordination Polymers |

Ligand Design in Catalysis and Coordination Chemistry

The development of novel ligands is a cornerstone of modern catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. This compound is an attractive precursor for a variety of pyridine-based ligands due to the predictable reactivity of its iodo group in cross-coupling reactions and the coordinating ability of both the pyridine nitrogen and the ether oxygen of the methoxymethyl group.

The iodo group at the C4 position of this compound is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the introduction of a wide array of substituents at the 4-position, leading to a diverse family of potential ligands.

The 2-(methoxymethyl)pyridine (B1295691) moiety often plays a crucial role in the resulting ligand's coordination properties. It can act as a bidentate N,O-chelate, forming a stable five-membered ring with a metal center. This chelation effect can enhance the stability of the catalytic complex and influence the stereochemical outcome of the catalyzed reaction.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. By coupling this compound with various aryl- or heteroarylboronic acids (or their esters), a range of 4-aryl-2-(methoxymethyl)pyridines can be synthesized. These products can serve as ligands themselves or as intermediates for more complex ligand systems, such as pincer-type ligands. The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid under Suzuki-Miyaura conditions has been shown to produce a mixture of atropisomeric triarylpyridines, highlighting the potential for creating sterically hindered and chiral ligands from substituted pyridines. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the introduction of an alkynyl group at the 4-position by coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The resulting 4-alkynyl-2-(methoxymethyl)pyridines can be used to construct extended, rigid ligand backbones or can be further functionalized. For instance, the selective coupling at an iodo-substituted position over a bromo-substituted one in 2-bromo-4-iodo-quinoline demonstrates the high selectivity achievable with Sonogashira reactions on halo-substituted heterocycles. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the formation of a C-N bond between the 4-position of the pyridine ring and a primary or secondary amine. wikipedia.orgnih.gov This is a direct route to 4-amino-2-(methoxymethyl)pyridine derivatives, which are precursors to a variety of important ligand classes, including analogues of the highly effective catalyst 4-(dimethylamino)pyridine (DMAP). The selective amination at the 4-position of 2-fluoro-4-iodopyridine (B1312466) demonstrates the feasibility of this transformation on similarly substituted pyridines. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base | 4-Aryl-2-(methoxymethyl)pyridine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, base | 4-Alkynyl-2-(methoxymethyl)pyridine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, phosphine (B1218219) ligand, base | 4-(R¹R²N)-2-(methoxymethyl)pyridine |

This table presents generalized reaction conditions. Specific catalysts, ligands, bases, and solvents will vary depending on the substrates.

A significant application of ligands derived from this compound is in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. The development of chiral analogues of 4-(dimethylamino)pyridine (DMAP) is of particular interest due to DMAP's broad utility as a nucleophilic catalyst in a vast number of organic transformations.

By introducing a chiral auxiliary, often through a Buchwald-Hartwig amination with a chiral amine, or by creating a molecule with planar or axial chirality, it is possible to synthesize chiral DMAP analogues. The 2-(methoxymethyl) substituent can play a role in establishing the chiral environment of the catalyst.

For example, the synthesis of chiral pyridinooxazoline (PyOx) ligands, a prominent class of bidentate ligands for asymmetric catalysis, often starts from 2-substituted pyridines like picolinic acid or 2-cyanopyridine. beilstein-journals.org A similar strategy could be envisioned starting from this compound, where the 2-(methoxymethyl)pyridine unit forms the core of the ligand and a chiral oxazoline (B21484) ring is constructed. The substituent at the 4-position, introduced via cross-coupling, can be used to fine-tune the steric and electronic properties of the ligand and, consequently, the enantioselectivity of the catalyzed reaction.

Computational and Spectroscopic Studies on 4 Iodo 2 Methoxymethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of heterocyclic compounds. scirp.org These computational methods provide insights into electronic structure and behavior that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying pyridine (B92270) derivatives, as it can accurately model the effects of different substituents on the pyridine ring. researchgate.netnih.gov By calculating the electron density, DFT can predict a molecule's geometric parameters, such as bond lengths and angles, and electronic properties, which in turn helps in understanding its reactivity. researchgate.netnih.gov

Energy Gap Analysis and Molecular Orbital Studies

The Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. nih.govaip.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org In substituted pyridines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and their gap. nih.gov For 4-Iodo-2-(methoxymethyl)pyridine, the electron-donating -CH2OCH3 group would be expected to raise the HOMO energy level, while the iodine substituent's effects would also be significant. DFT studies on similar pyridine derivatives have shown that such substitutions can modify the HOMO-LUMO energy gaps, which in turn affects their chemical and thermal properties. acs.org The analysis of the HOMO-LUMO distribution would clarify which parts of the molecule are electron-rich (typically associated with the HOMO) and which are electron-poor (associated with the LUMO), providing a basis for predicting reaction mechanisms.

Table 1: Illustrative Calculable Parameters for Pyridine Derivatives using DFT This table represents typical parameters that would be calculated for this compound in a computational study, based on established methods for similar compounds.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. nih.govaip.org |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Mulliken/Natural Charges | Distribution of electron charge among atoms. | Helps identify electrophilic and nucleophilic sites. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Visualizes reactive sites for electrophilic and nucleophilic attack. aip.org |

Mechanistic Modeling and Reaction Pathway Analysis

Computational modeling is a powerful asset for elucidating complex reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation.

Elucidation of Transition States and Intermediates

Understanding a chemical reaction requires identifying the transient species that exist between reactants and products. Computational methods, particularly DFT, can be used to calculate the geometries and energies of transition states and intermediates along a reaction pathway. nih.gov For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, mechanistic modeling would identify the structures of key intermediates, like pyridinium (B92312) salts or radical species. nih.govacs.org By mapping the potential energy surface, chemists can determine the activation energies for different steps, providing a deeper understanding of the reaction kinetics. This approach has been used to gain mechanistic insights into various pyridine functionalization reactions. nih.govresearchgate.net

Prediction of Regioselectivity and Stereoselectivity

The functionalization of substituted pyridines often leads to multiple possible isomers, making the prediction of regioselectivity a significant challenge. paperswithcode.com Computational models can accurately forecast the most likely site of reaction by comparing the activation barriers for pathways leading to different products. nih.govacs.org In this compound, the C-3, C-5, and C-6 positions are available for substitution. The directing effects of the existing methoxymethyl and iodo groups would be paramount. The electron-donating -CH2OCH3 group at C-2 would activate the ortho (C-3) and para (C-5) positions towards electrophilic attack, while the bulky iodine at C-4 would sterically hinder attack at adjacent positions (C-3 and C-5). Computational tools, including machine learning models combined with quantum mechanical descriptors, are increasingly used to predict the major outcome of such reactions with high accuracy. researchgate.netmit.edu For instance, the aryne distortion model, supported by DFT calculations, has been used to explain the regioselectivity in reactions of substituted pyridynes. nih.gov

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is crucial for crystal engineering, which aims to design and synthesize solid-state structures with desired properties. nih.gov The arrangement of molecules in a crystal lattice is governed by non-covalent forces such as hydrogen bonds, halogen bonds, and π-π stacking. rsc.org

For this compound, several key interactions would be expected to direct its self-assembly. The pyridine nitrogen is a hydrogen bond acceptor, capable of forming strong N···H bonds with suitable donor molecules. rsc.orgrsc.org The iodine atom at the C-4 position is a potential halogen bond donor. Halogen bonding, particularly involving iodine, is a significant and directional interaction that can be exploited in crystal design. nih.govresearchgate.net Studies on other iodo-substituted aromatic compounds have demonstrated the formation of robust I···I or I···O/N interactions that direct the supramolecular assembly into well-defined architectures like layers or networks. nih.govresearchgate.net Furthermore, the methoxymethyl group could participate in weaker C-H···O hydrogen bonds. Hirshfeld surface analysis is a computational technique often used to visualize and quantify these varied intermolecular contacts within a crystal, providing insight into the packing motifs and their influence on the material's properties. rsc.org

The study of non-covalent interactions and the detailed spectroscopic characterization of halogenated organic compounds are pivotal for the advancement of materials science and drug discovery. The compound this compound, a substituted iodopyridine, presents a fascinating case for examining the interplay of various intermolecular forces and for the application of sophisticated analytical techniques. This article delves into the computational and spectroscopic analyses of this specific molecule, focusing on its halogen and hydrogen bonding capabilities, as well as its characterization through high-resolution spectroscopic methods.

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In this compound, the iodine atom is the primary halogen bond donor. The electrophilic character of the iodine is amplified by the electron-withdrawing nature of the pyridine ring, leading to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the extension of the C-I covalent bond. researchgate.netnih.gov

Computational studies on similar iodopyridine systems have provided significant insights into the nature of these interactions. nih.govju.edu.jo Density Functional Theory (DFT) calculations are commonly employed to model the geometry and energetics of halogen-bonded complexes. For instance, calculations on complexes of iodinated aromatic compounds with Lewis bases, such as other pyridine derivatives, reveal the strength and directionality of the halogen bond. umich.edu The interaction energy is a key parameter derived from these calculations, and for related iodobenzene-pyridine complexes, these energies can be significant, indicating a strong interaction. umich.edu

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful computational tool used to analyze the topology of the electron density in these systems. nih.govju.edu.jo QTAIM analysis can identify the bond critical points (BCPs) associated with halogen bonds and characterize the nature of the interaction based on the properties of the electron density at these points. For halogen bonds, the electron density (ρ) at the BCP is typically low, and the Laplacian of the electron density (∇²ρ) is positive, which is characteristic of closed-shell interactions.

Natural Bond Orbital (NBO) analysis further elucidates the nature of halogen bonding by quantifying the charge transfer between the interacting molecules. ju.edu.jo In the case of a this compound dimer or a complex with another Lewis base, NBO analysis would likely show a significant charge transfer from the Lewis base (e.g., the nitrogen lone pair of another pyridine molecule) to the antibonding σ*(C-I) orbital of the this compound molecule. This charge transfer contributes significantly to the stability of the halogen bond.

Spectroscopic techniques can experimentally verify the presence and strength of halogen bonds. Raman spectroscopy, for example, is sensitive to changes in the vibrational modes of the molecules upon complexation. umich.eduresearchgate.net In studies of pyridine complexes with iodo-perfluoroalkanes, a blue-shift in the ring breathing mode of pyridine is observed upon halogen bond formation, with the magnitude of the shift proportional to the strength of the interaction. researchgate.net A similar effect would be anticipated for complexes involving this compound.

Table 1: Representative Computational Data for Halogen Bonding in Iodopyridine Analogues (Note: This table presents typical data from computational studies on related iodopyridine systems to illustrate the expected values for this compound.)

| Interaction Type | System | Computational Method | Interaction Energy (kcal/mol) | I···N Distance (Å) |

| Halogen Bond | 3-Iodopyridine...ICl | DFT | - | 2.8-3.0 |

| Halogen Bond | Iodopentafluorobenzene...Pyridine | DFT | ~ -7.0 | ~ 2.8 |

Data is illustrative and based on findings from related systems. ju.edu.joumich.edu

Beyond halogen bonding, this compound can participate in hydrogen bonding and other non-covalent interactions. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. sigmaaldrich.com In the presence of suitable hydrogen bond donors, such as water or alcohols, a hydrogen bond can form with the lone pair of electrons on the nitrogen atom.

The methoxymethyl group at the 2-position introduces additional possibilities for non-covalent interactions. The ether oxygen atom can also act as a hydrogen bond acceptor, albeit a weaker one compared to the pyridine nitrogen. Furthermore, the methylene (B1212753) and methyl protons of the methoxymethyl group, as well as the aromatic protons of the pyridine ring, can act as weak hydrogen bond donors in interactions with strong acceptors.

Computational modeling can also be used to investigate these hydrogen bonding interactions. DFT calculations can predict the geometries and binding energies of hydrogen-bonded dimers or clusters involving this compound. These calculations can help to determine the preferred sites of interaction and the relative strengths of the different possible hydrogen bonds.

Infrared (IR) spectroscopy is a powerful experimental technique for studying hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift and broadening of the stretching frequency of the donor X-H bond. rsc.org In a study involving this compound and a hydrogen bond donor, one would expect to observe changes in the vibrational spectra corresponding to the formation of N···H or O···H hydrogen bonds.

NMR spectroscopy is also sensitive to hydrogen bonding. The chemical shift of the proton involved in the hydrogen bond is often significantly affected, typically shifting to a lower field (higher ppm) upon bond formation. nih.gov

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| R-O-H | N (pyridine) | Strong Hydrogen Bond |

| R-O-H | O (methoxymethyl) | Weaker Hydrogen Bond |

| C-H (aromatic/aliphatic) | X (acceptor) | Weak Hydrogen Bond |

The definitive structural elucidation and characterization of this compound rely on advanced spectroscopic techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS).

High-Resolution NMR Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) high-resolution NMR spectroscopy are indispensable for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would provide key information about the electronic environment of the protons. The aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling constants determined by their positions relative to the iodine, nitrogen, and methoxymethyl substituents. The protons of the methoxymethyl group would appear as singlets or coupled signals in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the iodine atom (C4) would exhibit a characteristic chemical shift due to the heavy atom effect. The chemical shifts of the other pyridine carbons and the methoxymethyl carbons would also provide crucial structural information.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~ 8.2 | C2: ~160 |

| H5 | ~ 7.8 | C3: ~150 |

| H6 | ~ 7.4 | C4: ~95 |

| -CH₂- | ~ 4.5 | C5: ~130 |

| -OCH₃ | ~ 3.4 | C6: ~125 |

| -CH₂-: ~75 | ||

| -OCH₃: ~60 |

Advanced Mass Spectrometry:

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. chemrxiv.orgresearchgate.net Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of organic molecules like this compound.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pattern of the molecule. chemrxiv.org By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is obtained, which provides valuable structural information. For this compound, characteristic fragments would likely include the loss of the methoxymethyl group, the iodine atom, or cleavage of the pyridine ring. The analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | [M+H]⁺ |

| Exact Mass | 250.9834 |

| Elemental Composition | C₇H₉INO |

Future Perspectives and Emerging Research Avenues for 4 Iodo 2 Methoxymethyl Pyridine

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for the preparation of valuable chemical intermediates. While specific, high-yield synthetic routes for 4-Iodo-2-(methoxymethyl)pyridine are not extensively documented in publicly available literature, the synthesis of analogous substituted pyridines provides a roadmap for future research.

Current strategies for the synthesis of iodinated and methoxy-substituted pyridines often involve multi-step sequences. For instance, the synthesis of related compounds can involve the initial preparation of a substituted pyridine (B92270) core, followed by halogenation and functional group interconversion. A common approach for introducing an iodine atom at the 4-position of a pyridine ring involves a metalation-iodination sequence. This can be achieved by deprotonation of a pyridine derivative at the 4-position using a strong base, followed by quenching with an iodine source. nih.gov

| Route Type | Key Steps | Potential Advantages | Potential Challenges |

| Classical Synthesis | Multi-step sequence involving protection, lithiation, and iodination. | Well-established reactions. | Multiple steps, use of cryogenic conditions. |

| Direct C-H Iodination | Direct iodination of 2-(methoxymethyl)pyridine (B1295691). | Atom-economical, fewer steps. | Regioselectivity control can be difficult. |

| Halogen Exchange | Conversion of a 4-bromo or 4-chloro precursor to the iodo derivative. | Can be efficient for specific substrates. | Requires the synthesis of the halo-precursor. |

This table is based on general synthetic strategies for substituted pyridines and represents potential routes for this compound.

Exploration of New Catalytic Applications

The inherent electronic properties of the pyridine ring, coupled with the presence of a heavy halogen like iodine, suggest that this compound could serve as a valuable ligand or precursor in catalysis. The pyridine nitrogen can act as a coordinating atom for a metal center, while the iodo group can participate in oxidative addition reactions, a key step in many catalytic cycles.

Currently, there is a dearth of research exploring the catalytic applications of this compound. However, the broader field of pyridine-based ligands in catalysis is well-established. Pyridine derivatives are integral components of catalysts for a wide range of transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Future research could investigate the potential of this compound as a ligand in transition-metal catalysis. For example, it could be explored in Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions, where the iodine atom would serve as the reactive handle. The methoxymethyl group could modulate the steric and electronic properties of the resulting metal complex, potentially leading to improved catalytic activity or selectivity.

Expansion of Its Utility in Drug Discovery and Material Science

Substituted pyridines are a cornerstone of medicinal chemistry, with this structural motif being present in a significant number of FDA-approved drugs. lifechemicals.com The this compound scaffold represents a valuable building block for the synthesis of novel pharmaceutical candidates due to its potential for diverse functionalization. The iodine atom can be readily replaced by a variety of other groups through cross-coupling reactions, allowing for the rapid generation of libraries of analogous compounds for structure-activity relationship (SAR) studies.

While specific applications of this compound in drug discovery are not yet widely reported, its structural elements are found in biologically active molecules. For example, methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. The ability to introduce a wide range of substituents at the 4-position via the iodo group makes this compound a highly attractive starting point for the design and synthesis of new therapeutic agents.

In the realm of material science, the rigid, aromatic nature of the pyridine ring, combined with the potential for creating extended conjugated systems through reactions at the iodo-position, suggests that this compound could be a useful monomer or intermediate in the synthesis of novel organic electronic materials. Future research could explore its incorporation into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

| Area of Application | Potential Role of this compound | Key Research Directions |

| Drug Discovery | Building block for the synthesis of new chemical entities. | Synthesis of compound libraries for screening; SAR studies. |

| Material Science | Monomer or intermediate for organic electronic materials. | Synthesis and characterization of polymers and small molecules. |

This table outlines potential future applications based on the structural features of the compound.

Integration with Flow Chemistry and Automation in Synthesis

The landscape of chemical synthesis is being transformed by the adoption of flow chemistry and automated platforms. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the ability to rapidly screen and optimize reaction conditions.

The synthesis of pyridine derivatives has been successfully translated to flow chemistry systems. researchgate.net These continuous-flow methods can enable the safe handling of hazardous reagents and the efficient production of intermediates. While there are no specific reports on the flow synthesis of this compound, the general principles are readily applicable.

Future research will undoubtedly focus on developing automated, continuous-flow processes for the synthesis of this and other valuable building blocks. This would involve the integration of in-line analytical techniques for real-time monitoring and optimization, as well as the use of robotic platforms for high-throughput synthesis and screening. Such advancements would significantly accelerate the discovery and development of new molecules based on the this compound scaffold. The development of modular flow-based systems will facilitate the rapid synthesis of analogs for various applications. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 4-Iodo-2-(methoxymethyl)pyridine?

A common approach involves halogenation and functional group introduction. For example, lithiation of 2-(methoxymethyl)pyridine derivatives followed by iodination using iodine or electrophilic iodinating agents (e.g., N-iodosuccinimide) in anhydrous tetrahydrofuran (THF) at low temperatures (-90°C) ensures regioselectivity . Purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirming regiochemistry requires H NMR analysis of coupling constants and C NMR for iodine-induced deshielding effects .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation involves tandem mass spectrometry (MS/MS) to identify fragmentation patterns and H/C NMR for stereochemical analysis. For iodine verification, inductively coupled plasma mass spectrometry (ICP-MS) quantifies iodine content .

Q. What solvents and conditions stabilize this compound during storage?

The compound is light- and moisture-sensitive. Store in amber vials under inert gas (argon/nitrogen) at -20°C. Avoid polar aprotic solvents like DMSO, which may promote decomposition. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How does the methoxymethyl group influence the reactivity of this compound in cross-coupling reactions?

The methoxymethyl group acts as an electron-donating substituent, enhancing the pyridine ring’s nucleophilicity. In Suzuki-Miyaura couplings, this facilitates transmetalation with arylboronic acids. However, steric hindrance may reduce yields with bulky substrates. Optimize using Pd(PPh) catalyst and KCO base in toluene/water (3:1) at 80°C .

Q. What strategies mitigate iodine displacement during functionalization of this compound?

Competing nucleophilic substitution at iodine can occur in polar solvents. To suppress this, use non-polar solvents (e.g., toluene) and low temperatures. Chelating ligands (e.g., 1,10-phenanthroline) stabilize transition states in cross-couplings, favoring aryl-iodide bond retention. Monitor by F NMR if fluorinated reagents are involved .

Q. How can computational modeling predict regioselectivity in further derivatization of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The iodine atom’s σ-hole interaction directs electrophilic attacks to the para-position. Compare Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to validate predicted reactivity .

Q. What analytical methods resolve contradictions in reported stability data for this compound under acidic conditions?

Conflicting reports may arise from trace impurities or solvent effects. Conduct stability studies using controlled conditions (e.g., 0.1 M HCl in THF/water) with LC-MS monitoring. Kinetic analysis (Arrhenius plots) identifies degradation pathways, while X-ray crystallography confirms structural changes .

Methodological Notes

- Synthesis Optimization : Adjust lithiation time (30–60 min) and iodine stoichiometry (1.1–1.5 equiv.) to balance yield and purity .

- Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 4-Methoxy-2-methylpyridine derivatives) to confirm assignments .

- Safety : Handle iodine-containing intermediates in fume hoods; use PPE to avoid dermal exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.